molecular formula C6H12N2S2 B12805575 2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine CAS No. 1623-85-4

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine

Cat. No.: B12805575
CAS No.: 1623-85-4
M. Wt: 176.3 g/mol
InChI Key: HYOINPADVXWFGH-UHFFFAOYSA-N
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Description

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine is a bis-aziridine compound featuring two methyl-substituted aziridine rings connected via a dithio (-S-S-) bridge. Aziridines, three-membered nitrogen-containing heterocycles, are characterized by significant ring strain (Baeyer and Pitzer strain), which drives their reactivity in ring-opening reactions and functionalization .

Properties

CAS No.

1623-85-4

Molecular Formula

C6H12N2S2

Molecular Weight

176.3 g/mol

IUPAC Name

2-methyl-1-[(2-methylaziridin-1-yl)disulfanyl]aziridine

InChI

InChI=1S/C6H12N2S2/c1-5-3-7(5)9-10-8-4-6(8)2/h5-6H,3-4H2,1-2H3

InChI Key

HYOINPADVXWFGH-UHFFFAOYSA-N

Canonical SMILES

CC1CN1SSN2CC2C

Origin of Product

United States

Preparation Methods

Industrial-Scale Synthesis via Esterification and Hydrolysis

A patented method (CN110003072A) describes a robust industrial process for synthesizing 2-methylaziridine, which is crucial for preparing the target compound:

  • Raw Materials: Isopropanolamine (≥99% purity), concentrated sulfuric acid (≥98%), and liquid sodium hydroxide (32-35% concentration).
  • Stepwise Process:

    • Esterification: Isopropanolamine is reacted with sulfuric acid at 0–4°C in separate tanks, then transferred to an esterification reactor where sulfuric acid is added dropwise over 8 hours at 45–105°C. A palladium-based catalyst supported on diatomite (containing Pd, Fe, Au, Cu, Cl, O in specific molar ratios) is added, and the mixture is heated to 135–185°C for 3–5 hours to form a sulfuric ester intermediate.

    • Vacuum Concentration and Hydrolysis: The reaction mixture undergoes vacuum dehydration at 120°C and 0.095 MPa for 3 hours. After cooling to 70°C, liquid sodium hydroxide is added slowly, and the mixture is stirred at 45°C for 3 hours to hydrolyze the ester, yielding crude 2-methylaziridine.

    • Distillation and Purification: The crude product is subjected to multiple rounds of atmospheric distillation (50–95°C fraction collected over 5–9 hours) with added solid sodium hydroxide (≥96% purity) to remove impurities. This is followed by low-pressure vacuum distillation (0.03–0.09 MPa) at 42–55°C for 8–10 hours to obtain 2-methylaziridine with ≥99% purity and an 86% yield.

Step Conditions Key Details
Esterification 45–105°C, 8 h dropwise sulfuric acid addition Pd catalyst on diatomite, 135–185°C for 3–5 h
Vacuum Dehydration 120°C, 0.095 MPa, 3 h Removes water, concentrates ester
Hydrolysis 45°C, 3 h Liquid NaOH added to hydrolyze ester
Atmospheric Distillation 50–95°C, 5–9 h, solid NaOH added Removes impurities, repeated 3 times
Vacuum Distillation 42–55°C, 0.03–0.09 MPa, 8–10 h Final purification to ≥99% purity

This method is environmentally friendly, minimizes by-products, and is suitable for large-scale production.

Formation of the Dithio Linkage

While direct literature on the preparation of 2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine is limited, the dithio linkage between aziridine rings is typically introduced via nucleophilic substitution or coupling reactions involving sulfur-containing reagents such as disulfides or thiols under controlled conditions.

  • The aziridine nitrogen atoms can be functionalized with thiol or disulfide groups.
  • Controlled reaction conditions prevent ring-opening side reactions common in aziridines due to ring strain.
  • Catalysts or mild bases may be used to facilitate the formation of the dithio bridge.

Alternative Aziridine Synthesis Approaches

Additional methods for aziridine synthesis, which may be adapted for preparing the target compound, include:

  • Intramolecular Dehydration of Alkanolamines: Vapor-phase dehydration of alkanolamines over catalysts to form aziridines, followed by distillation to purify the product. This method allows continuous processing and high purity.
  • Catalytic Aziridination: Using diazo compounds and imines with chiral catalysts to form aziridines with high stereoselectivity, which could be relevant for preparing substituted aziridines.

Summary Table of Key Preparation Parameters

Parameter Value/Range Notes
Isopropanolamine purity ≥99% Starting material for 2-methylaziridine
Sulfuric acid concentration ≥98% Concentrated sulfuric acid used
Liquid sodium hydroxide conc. 32–35% Used for hydrolysis and purification
Esterification temperature 45–105°C Controlled dropwise addition of sulfuric acid
Catalyst Pd/Fe/Au/Cu/Cl/O on diatomite Facilitates esterification
Vacuum distillation pressure 0.03–0.09 MPa Low-pressure distillation for purity
Final product purity ≥99% High purity 2-methylaziridine
Yield ~86% High yield for industrial process

Research Findings and Notes

  • The patented industrial process emphasizes environmental protection by minimizing by-products and using vacuum distillation to reduce thermal degradation.
  • The use of a palladium-based catalyst on diatomite is innovative for esterification catalysis, improving reaction efficiency.
  • The multi-step distillation ensures removal of impurities and unreacted materials, critical for the sensitive aziridine ring.
  • The dithio linkage formation requires careful handling to avoid aziridine ring-opening, which is facilitated by the inherent ring strain and nitrogen nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the dithio linkage, forming thiols.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to ring-opening and the formation of more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine rings under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing compounds.

    Substitution: Various ring-opened products with functional groups introduced at the nitrogen or carbon atoms.

Scientific Research Applications

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a crosslinking agent in the modification of biomolecules and polymers.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of coatings, adhesives, and other materials that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine involves the high reactivity of the aziridine rings. The strain in the three-membered rings makes them susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as crosslinking and functionalization of polymers. The dithio linkage also plays a role in the compound’s reactivity, particularly in redox reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs:

  • 1-Benzyl-2-methyl-2-(thiocyanatomethyl)aziridine (285a) and derivatives (285b, 285c) : Structure: Thiocyanate-substituted aziridines with benzyl or substituted benzyl groups. Synthesis: High yields (90–95%) via alkylation and purification using mixed solvents (hexane/EtOAc/triethylamine).
  • Aziridine Aldehyde Dimers :

    • Structure : Two aziridine rings connected via aldehyde groups.
    • Application : Used in diastereoselective synthesis of heterocycles.
    • Key Difference : The dithio bridge in the target compound could offer greater stability under acidic conditions compared to aldehyde linkages.

Crosslinking Efficiency:

Polymeric aziridines (e.g., A-2, A-3) are used as crosslinkers in coatings, improving hardness and chemical resistance . The dithio bridge in the target compound may enable dual reactivity:

  • Aziridine Ring-Opening : For covalent bonding with nucleophiles (e.g., thiols, amines).
  • Disulfide Exchange : For dynamic/reversible crosslinking, enhancing self-healing properties in materials.

Ring-Opening Selectivity:

Substituents on aziridines influence regioselectivity during ring-opening . The methyl groups in the target compound may direct nucleophilic attack to the less hindered carbon, while the dithio bridge could stabilize transition states via sulfur’s electron-withdrawing effects.

Hypothesized Activity of Target Compound:

  • Methyl groups could improve membrane permeability, but steric hindrance might reduce binding efficiency compared to smaller substituents.

Biological Activity

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and cancer treatment. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H12N2S2C_6H_{12}N_2S_2 and a molecular weight of approximately 176.30 g/mol. Its structure features a dithio group attached to an aziridine ring, which is significant for its reactivity and biological interactions.

Biological Activity : The aziridine derivatives, including 2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine, are known to exhibit various biological activities, primarily due to their ability to form covalent bonds with nucleophiles in biological systems. This property makes them potential candidates as alkylating agents in cancer therapy.

Alkylating Agents : Alkylating agents are compounds that can transfer alkyl groups to DNA, leading to cross-linking and subsequent cellular damage. This mechanism is pivotal in the treatment of cancers, as it can induce apoptosis in rapidly dividing cells. The connection between aziridines and DNA damage has been established in several studies, indicating that these compounds can interfere with DNA replication and transcription .

Study on Antitumor Activity

A study conducted by Goodman et al. (1946) highlighted the potential of nitrogen mustards (related compounds) as effective treatments for lymphomas. The findings suggested that similar aziridine derivatives could possess comparable antitumor properties due to their ability to damage DNA .

Cytotoxicity Studies

Research has shown that compounds with dithio groups exhibit enhanced cytotoxicity against various cancer cell lines. For instance, a comparative study indicated that aziridine derivatives could induce cell cycle arrest and apoptosis in human cancer cells, demonstrating their potential as therapeutic agents .

Data Table: Biological Activity Overview

Activity Type Effect Reference
DNA Damage Induces DNA cross-linking
Cytotoxicity Inhibits cell proliferation
Apoptosis Induction Activates caspase pathways
Antitumor Activity Effective against lymphomas

Q & A

Q. What are the optimal synthetic conditions for 2-methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine derivatives to minimize decomposition during purification?

  • Methodological Answer : The synthesis of aziridine derivatives often requires careful solvent and temperature control. For example, in the synthesis of structurally related 2-methyl-2-(thiocyanatomethyl)aziridines, DMF at 60–70°C with KSCN as a nucleophile yielded high conversion (95%) but required rapid purification due to instability on silica gel . To mitigate decomposition, use non-polar solvents (e.g., hexane/ethyl acetate with triethylamine) during column chromatography and minimize exposure time. Stability testing under inert atmospheres (N₂/Ar) is recommended.

Q. What safety protocols are critical when handling this compound, given aziridine’s carcinogenic potential?

  • Methodological Answer : Aziridines are alkylating agents classified as Group 2B carcinogens (IARC) due to DNA adduct formation and mutagenicity . For handling:
  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Implement emergency procedures for spills: neutralize with 10% sodium thiosulfate to deactivate reactive groups .
  • Monitor air quality with real-time sensors for vapor detection. Toxicity data (e.g., LD₅₀, LC₅₀) should guide risk assessments, as related aziridines show acute oral toxicity (Category 4) and respiratory irritation (H335) .

Q. How can structural instability during storage be addressed?

  • Methodological Answer : Store aziridines at –20°C under inert gas (argon) to prevent ring-opening or polymerization. Stability studies using NMR or HPLC can track degradation products. For example, 2-methylaziridine derivatives decompose via nucleophilic attack at strained ring positions; adding stabilizers like BHT (butylated hydroxytoluene) may inhibit radical-mediated pathways .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound with biomolecular targets (e.g., enzymes or DNA)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can model interactions with DNA bases or proteins. For instance, aziridines form covalent adducts with guanine N7 positions, which can be validated using DFT calculations (e.g., B3LYP/6-31G* level) to assess transition states . Pair with in vitro assays (e.g., Ames test) to correlate computational predictions with mutagenicity data.

Q. How does solvent polarity influence regioselective functionalization of the aziridine ring?

  • Methodological Answer : Solvent-controlled selectivity is documented in aziridine transformations. Polar aprotic solvents (DMF, DMSO) favor SN2 pathways at less hindered positions, while non-polar solvents (toluene) stabilize carbocation intermediates for electrophilic attacks. For example, CO₂ fixation with aziridines in DMF yielded oxazolidin-2-ones with >99% selectivity under high-pressure conditions . Solvent screening via DoE (Design of Experiments) is advised to map reaction landscapes.

Q. What analytical techniques resolve contradictions in kinetic vs. thermodynamic product distributions?

  • Methodological Answer : Use time-resolved NMR or inline IR spectroscopy to monitor reaction progress. For instance, competing ring-opening pathways (e.g., thiocyanate vs. bromide substitution) can be distinguished by tracking intermediate lifetimes . Kinetic control (low temps, short reaction times) favors less stable products, while thermodynamic control (prolonged heating) shifts equilibrium. Transition-state modeling (Eyring equation) quantifies activation barriers.

Q. How can phosphonate-functionalized derivatives be synthesized for bioactivity studies?

  • Methodological Answer : Aziridine-2-phosphonates are synthesized via nucleophilic ring-opening with diethyl phosphite. For example, diethyl 1-(1-phenylethyl)aziridin-2-ylphosphonate was prepared in 72% yield using BF₃·Et₂O as a catalyst . Characterize products via ³¹P NMR and X-ray crystallography. Bioactivity screening (e.g., enzyme inhibition) should align with Lipinski’s rules; include ADME predictions (SwissADME) to prioritize candidates .

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